molecular formula C10H11FO2 B2983329 3-(2-Fluorophenyl)-2-methylpropanoic acid CAS No. 943113-85-7

3-(2-Fluorophenyl)-2-methylpropanoic acid

Cat. No.: B2983329
CAS No.: 943113-85-7
M. Wt: 182.194
InChI Key: JDWUYNKWOVASPA-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-2-methylpropanoic acid is a fluorinated carboxylic acid derivative characterized by a methyl group at the β-position and a fluorine atom at the ortho position of the phenyl ring.

Properties

IUPAC Name

3-(2-fluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWUYNKWOVASPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-2-methylpropanoic acid typically involves the reaction of 2-fluorobenzyl chloride with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the isobutyric acid moiety. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-fluorocinnamic acid, which involves the reduction of the double bond in the presence of a palladium catalyst. This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with ketone or aldehyde functionalities, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(2-Fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

The table below compares 3-(2-Fluorophenyl)-2-methylpropanoic acid with its positional isomers and analogs, highlighting structural and physicochemical differences:

Compound Name Substituents Molecular Formula CAS No. Key Properties
This compound 2-Fluorophenyl, β-methyl C₁₀H₁₁FO₂ Not specified Data limited; inferred from analogs
3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid 2-Fluoro-4-methylphenyl, β-methyl C₁₁H₁₃FO₂ 1513229-84-9 Intermediate in drug synthesis
3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid 4-Fluoro-2-methylphenyl, β-methyl C₁₁H₁₃FO₂ 1514836-26-0 Pharmaceutical intermediate
3-(2-Methoxyphenyl)propanoic acid 2-Methoxyphenyl C₁₀H₁₂O₃ 6342-77-4 mp 85–89°C; used in organic synthesis
2-(3-Methoxyphenyl)-2-methylpropanoic acid 3-Methoxyphenyl, α-methyl C₁₁H₁₄O₃ 17653-94-0 Irritant; carboxylic acid derivative

Key Observations :

  • Fluorine Position : The ortho-fluorine substitution (as in the target compound) may enhance metabolic stability compared to para-substituted analogs due to steric and electronic effects .
  • Methyl vs.

Derivatives with Protective Groups

Several derivatives of this compound are used in peptide synthesis and drug development:

Compound Name Protective Group Molecular Weight CAS No. Application
(R)-N-Fmoc-α-Methyl-2-fluorophenylalanine Fmoc (Fluorenylmethyloxycarbonyl) 419.44 g/mol 1172127-44-4 Peptide synthesis; chiral building block
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid Boc (tert-butoxycarbonyl) 203.24 g/mol 16948-10-0 Amino acid protection in solid-phase synthesis

Key Observations :

  • Fmoc Derivatives : Enhance solubility in organic solvents and enable selective deprotection during peptide chain assembly .
  • Boc Derivatives: Provide steric protection for amino groups, improving stability under acidic conditions .

Biological Activity

3-(2-Fluorophenyl)-2-methylpropanoic acid, also known as (2R)-3-(2-fluorophenyl)-2-methylpropanoic acid, is a chiral organic compound that has gained attention for its potential biological activities. Its structure features a propanoic acid backbone with a fluorinated aromatic ring, which may influence its interactions in biological systems. This article reviews the available literature on the biological activity of this compound, including its potential antimicrobial properties, mechanisms of action, and applications in pharmaceutical research.

Chemical Structure and Properties

The chemical formula of this compound is C11H13FO2. The presence of the fluorine atom in the phenyl ring is hypothesized to enhance lipophilicity and biological activity compared to non-fluorinated analogs.

PropertyValue
Molecular Weight196.22 g/mol
Melting PointNot well-documented
SolubilitySoluble in organic solvents
ChiralityChiral (two enantiomers)

Antimicrobial Potential

Research into structurally similar compounds has indicated potential antimicrobial activity against various bacteria and fungi. Although specific studies directly examining this compound are lacking, it is suggested that compounds within this class may exhibit similar effects. Studies have shown that fluorinated derivatives can possess enhanced antimicrobial properties due to their lipophilic nature and ability to disrupt microbial membranes.

Currently, there is no detailed literature describing the specific mechanism of action for this compound. However, based on related compounds, it is postulated that the compound may interact with various biological targets such as enzymes or receptors, potentially leading to alterations in metabolic pathways or signal transduction processes.

Applications in Pharmaceutical Research

The compound's unique structure positions it as a potential building block in organic synthesis for developing more complex pharmaceuticals. Its possible roles include:

  • Drug Development : Investigated for anti-inflammatory and anticancer properties.
  • Chemical Synthesis : Utilized in creating derivatives with enhanced biological activities.
  • Material Science : Potential applications in developing new materials due to its unique chemical properties.

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